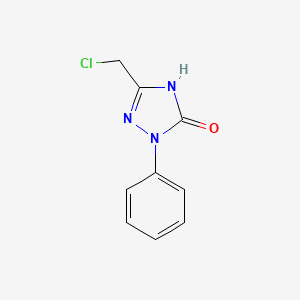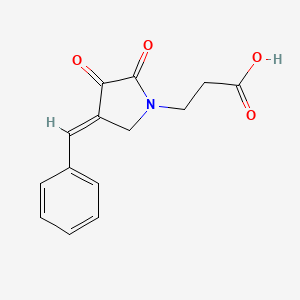![molecular formula C12H9ClN4S2 B12916373 4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol CAS No. 3438-84-4](/img/structure/B12916373.png)
4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines an imidazo[4,5-d]pyridazine core with a chlorobenzylthio substituent, making it a promising candidate for various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol typically involves the following steps:
Formation of the imidazo[4,5-d]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzylthio group: This step involves the nucleophilic substitution of a suitable chlorobenzyl halide with a thiol group on the imidazo[4,5-d]pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted imidazo[4,5-d]pyridazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as a therapeutic agent for treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol
- 4-((2-bromobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol
- 4-((2-methylbenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol
Uniqueness
4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol stands out due to its specific chlorobenzylthio substituent, which may confer unique biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
3438-84-4 |
|---|---|
Fórmula molecular |
C12H9ClN4S2 |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
4-[(2-chlorophenyl)methylsulfanyl]-3,6-dihydroimidazo[4,5-d]pyridazine-7-thione |
InChI |
InChI=1S/C12H9ClN4S2/c13-8-4-2-1-3-7(8)5-19-12-10-9(14-6-15-10)11(18)16-17-12/h1-4,6H,5H2,(H,14,15)(H,16,18) |
Clave InChI |
FYVMPAXUGAZBIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CSC2=NNC(=S)C3=C2NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


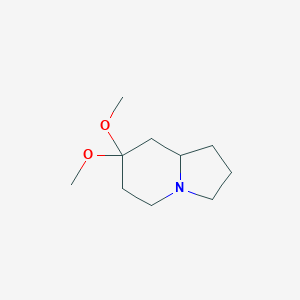
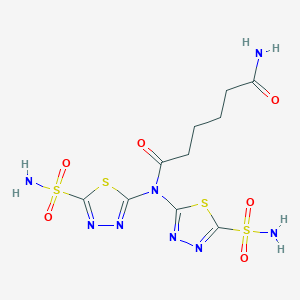
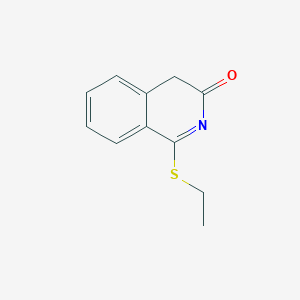
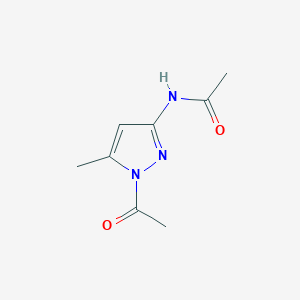
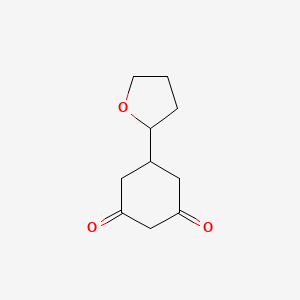
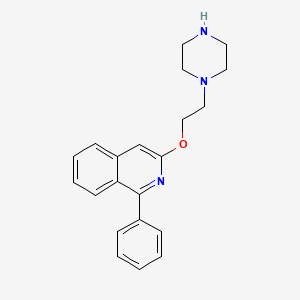

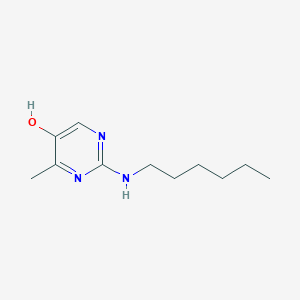
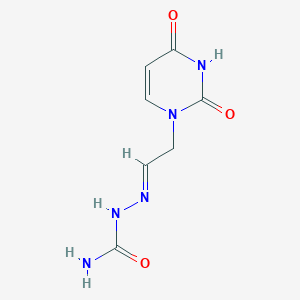
![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
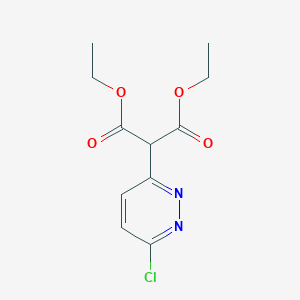
![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
